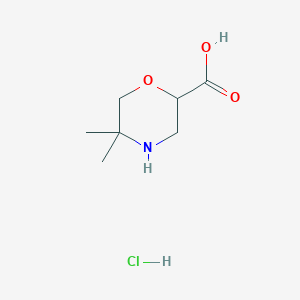

5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride

Description

5,5-Dimethylmorpholine-2-carboxylic acid hydrochloride (CAS: 5210) is a morpholine derivative with a carboxylic acid group and a dimethyl substitution at the 5-position of the morpholine ring. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) and as a chiral building block for drug discovery. Its hydrochloride salt form enhances solubility and stability, making it suitable for experimental and industrial applications. Global suppliers span China, the U.S., India, and Europe, reflecting its commercial relevance .

Key properties include:

- Molecular formula: C₇H₁₃NO₃·HCl

- Synonym diversity: Over 15 synonyms, including "2-Phenyl-5,5-dimethyl-tetrahydro-1,4-oxazine hydrochloride," highlighting its structural complexity .

- Applications: Intermediate in synthesizing neuroactive compounds, agrochemicals, and materials science research.

Properties

IUPAC Name |

5,5-dimethylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(2)4-11-5(3-8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAZEBWUDCSCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287345-23-5 | |

| Record name | 5,5-dimethylmorpholine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride typically involves the reaction of 5,5-dimethylmorpholine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Morpholine Family

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride

- Structure : Features a fused pyrrolo-morpholine ring system with a carboxylic acid group.

- Applications: Used in pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals.

- Synthesis : Requires multi-step cyclization, contrasting with the simpler alkylation methods for 5,5-dimethyl derivatives.

Memantine Hydrochloride

- Structure : Aromatic adamantane derivative with an amine group.

- It is FDA-approved for Alzheimer’s disease, unlike 5,5-dimethylmorpholine-2-carboxylic acid hydrochloride, which remains a research intermediate .

Functional Group Comparison: Hydrochloride Salts

Pharmacological and Industrial Relevance

- 5,5-Dimethylmorpholine-2-carboxylic acid hydrochloride : Lacks direct therapeutic use but is critical in synthesizing neuroactive agents (e.g., acetylcholinesterase inhibitors). Its dimethyl groups confer steric hindrance, influencing enantioselectivity in catalysis .

- Nicardipine Hydrochloride (): A dihydropyridine calcium channel blocker with established acid stability, unlike morpholine derivatives, which may degrade under prolonged acidic conditions.

Biological Activity

5,5-Dimethylmorpholine-2-carboxylic acid hydrochloride (DMCA-HCl) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of DMCA-HCl is . The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, along with two methyl groups at the 5-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of DMCA-HCl is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways involved in cellular processes. For instance, studies have shown that morpholine derivatives can influence metabolic pathways by interacting with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses and cancer progression .

Anticancer Activity

Recent research has highlighted the anticancer potential of DMCA-HCl in various cancer cell lines. For example:

- A549 Lung Adenocarcinoma Cells : DMCA-HCl exhibited cytotoxic effects, reducing cell viability significantly compared to control groups .

- SJSA-1 Osteosarcoma Xenograft Model : In vivo studies indicated that DMCA-HCl could inhibit tumor growth effectively when administered at specific dosages .

Antimicrobial Properties

DMCA-HCl has also been evaluated for its antimicrobial activity. The compound demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Case Studies

Safety and Toxicity

While the biological activities of DMCA-HCl are promising, safety and toxicity assessments are crucial. Preliminary studies suggest that the compound exhibits low toxicity towards non-cancerous cells, indicating a favorable therapeutic index. Further toxicological evaluations are necessary to establish safe dosage levels for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.